2-Amino-5-chloro-8-methyl-3-propylquinoline
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Overview
Description
2-Amino-5-chloro-8-methyl-3-propylquinoline is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-methyl-3-propylquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-8-methyl-3-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-5-chloro-8-methyl-3-propylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-chloro-8-methyl-3-propylquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylquinoline
- 2-Amino-8-methylquinoline
- 5-Chloro-8-methylquinoline
Uniqueness
2-Amino-5-chloro-8-methyl-3-propylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H15ClN2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
5-chloro-8-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
HZVIKGLPNFEDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl |
Origin of Product |
United States |
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